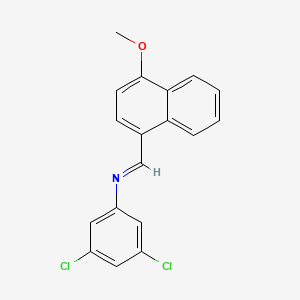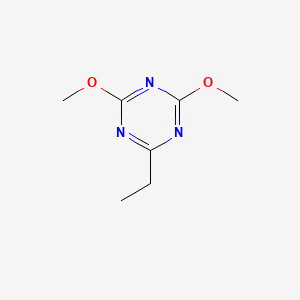![molecular formula C12H6O5 B14743408 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione CAS No. 5211-68-7](/img/structure/B14743408.png)
4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its fused ring structure, which includes a furan ring and two hydroxyl groups at positions 4 and 9. It is known for its potential biological activities and is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves the annulation reaction between the anion of 4-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile and (E)-pent-3-en-2-one, followed by subsequent construction of the furan ring through allylic bromination, hydrolysis, and dehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspases .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydroxynaphtho[2,3-c]furan-4,9-dione: This compound is structurally similar but has hydroxyl groups at positions 5 and 8 instead of 4 and 9.
Naphtho[2,3-b]furan-4,9-dione: Lacks the hydroxyl groups present in 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activity. The presence of hydroxyl groups at positions 4 and 9 enhances its ability to participate in redox reactions and interact with biological targets.
Propiedades
IUPAC Name |
1,3-dihydroxybenzo[f][2]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O5/c13-9-5-3-1-2-4-6(5)10(14)8-7(9)11(15)17-12(8)16/h1-4,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJIPSDVDGKNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(OC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10789192 |
Source


|
| Record name | 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10789192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-68-7 |
Source


|
| Record name | 4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10789192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
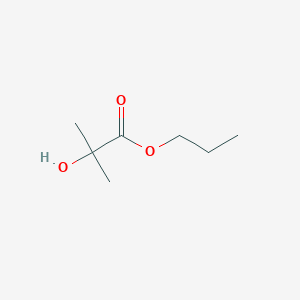
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
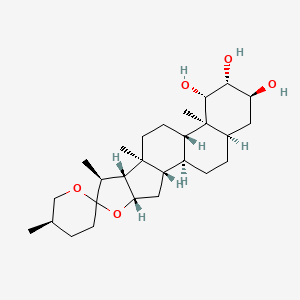
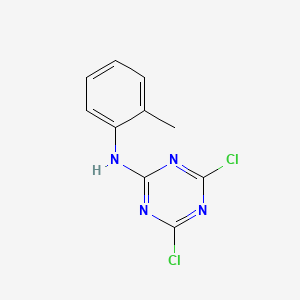
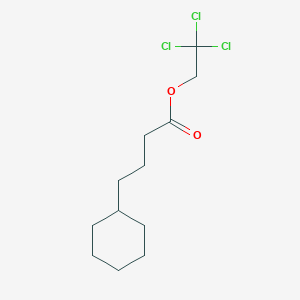
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)

